

Application Notes and Protocols: 1,3-Dilinoelaidoyl Glycerol in Synthetic Lipid Bilayers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dilinoelaidoyl glycerol*

Cat. No.: B15601234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilinoelaidoyl glycerol is a diacylglycerol molecule containing linoelaidic acid, a trans isomer of linoleic acid, at the sn-1 and sn-3 positions of the glycerol backbone.^{[1][2][3][4]} While specific literature on the use of **1,3-dilinoelaidoyl glycerol** in forming synthetic lipid bilayers is limited, its structural similarity to other diacylglycerols and amphiphilic lipids suggests its potential utility in creating liposomes and other lipid-based nanocarriers for research and drug delivery applications.^{[5][6]} Diacylglycerols are known to influence membrane fluidity and curvature, and can serve as components in various lipid formulations.^[5]

These application notes provide an overview of the potential uses of **1,3-dilinoelaidoyl glycerol** in creating synthetic lipid bilayers and detailed protocols for their formation and characterization. The provided quantitative data are illustrative examples to guide researchers in their experimental design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **1,3-dilinoelaidoyl glycerol** is crucial for formulation development.

Property	Value	Source
Molecular Formula	C39H68O5	[7]
Molecular Weight	617.0 g/mol	[7]
Appearance	Solid	[3]
Solubility	DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[3]
Storage Temperature	-20°C	[3] [7]

Applications in Synthetic Lipid Bilayers

The unique structure of **1,3-dilinoelaidoyl glycerol** suggests its utility in several areas of lipid bilayer research:

- Modulation of Membrane Properties: The trans-fatty acid chains of linoelaidic acid may impart distinct packing properties and rigidity to lipid bilayers compared to their cis-linoleic acid counterparts. This can be leveraged to study the effects of fatty acid isomerism on membrane fluidity, permeability, and stability.
- Formation of Non-lamellar Phases: Diacylglycerols can induce the formation of non-lamellar lipid phases, such as cubic or hexagonal phases, which are of interest for drug delivery systems that require controlled release mechanisms.
- Component of Drug Delivery Systems: **1,3-Dilinoelaidoyl glycerol** can be incorporated into liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) to encapsulate and deliver therapeutic agents.[\[5\]](#)[\[6\]](#) Its diacylglycerol structure may enhance the fusogenicity of liposomes with cell membranes, potentially improving intracellular drug delivery.
- Biophysical Studies: Vesicles containing **1,3-dilinoelaidoyl glycerol** can serve as model membranes to investigate lipid-protein interactions and the influence of lipid composition on the function of membrane-bound proteins.

Experimental Protocols

Protocol 1: Preparation of Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution.

Materials:

- **1,3-Dilinoelaidoyl glycerol**
- Other lipids as required (e.g., phosphatidylcholine, cholesterol)
- Chloroform or a suitable organic solvent mixture
- Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
- Water bath sonicator

Procedure:

- Lipid Film Formation:
 - Dissolve **1,3-dilinoelaidoyl glycerol** and any other lipids in chloroform in a round-bottom flask.
 - Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to evaporate the solvent.
 - A thin, uniform lipid film should form on the inner surface of the flask.
 - Dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:

- Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
- Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
- Vesicle Sizing (Extrusion):
 - For a defined vesicle size, subject the MLV suspension to extrusion.
 - Load the suspension into the extruder.
 - Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for a specified number of passes (typically 11-21 passes). This process will generate LUVs with a narrow size distribution.
 - Alternatively, for SUVs, the MLV suspension can be sonicated in a bath sonicator until the suspension becomes clear.
- Storage:
 - Store the prepared vesicles at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Vesicle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique to determine the size distribution and polydispersity of lipid vesicles, while zeta potential measurements provide information about their surface charge and stability.

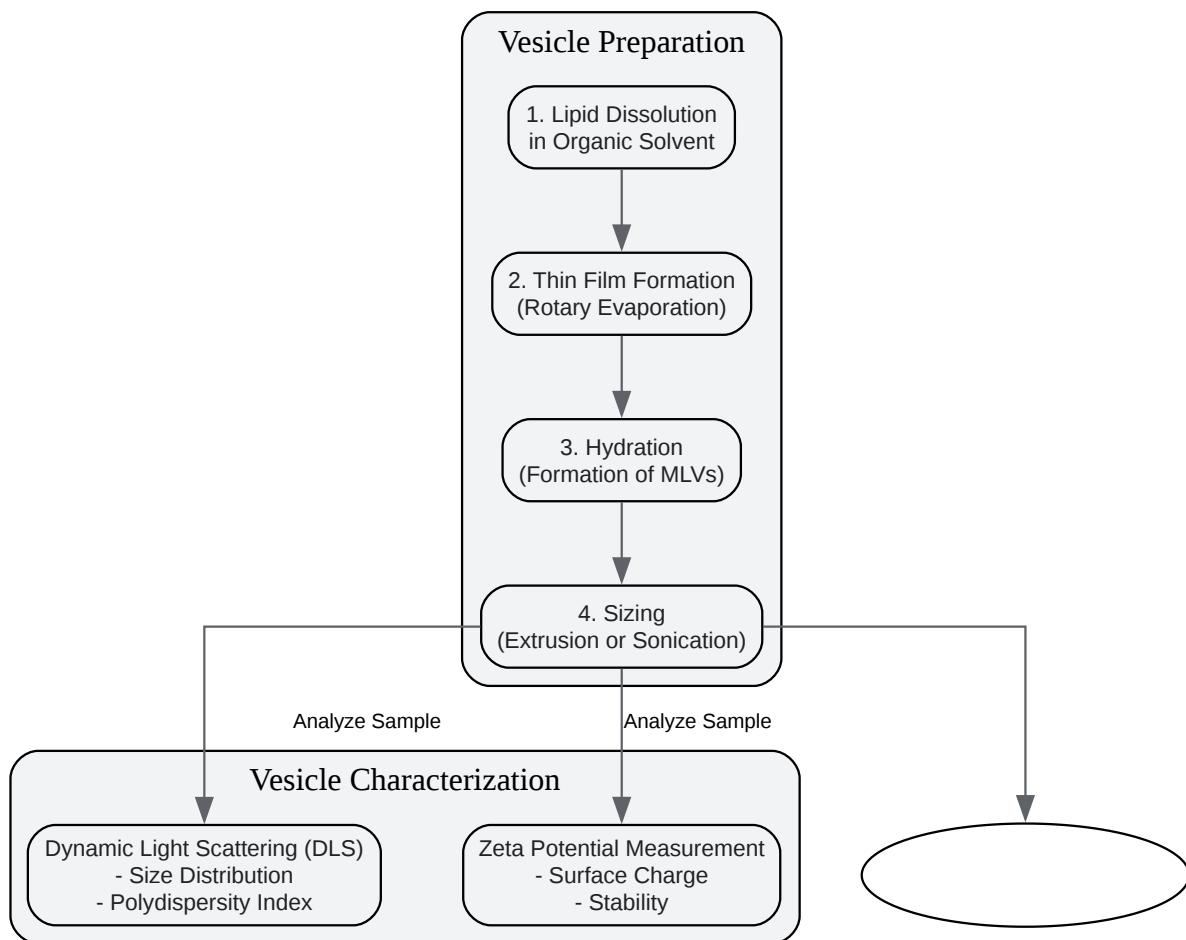
Materials:

- Vesicle suspension from Protocol 1
- DLS instrument with a zeta potential measurement module

- Cuvettes for DLS and zeta potential measurements

Procedure:

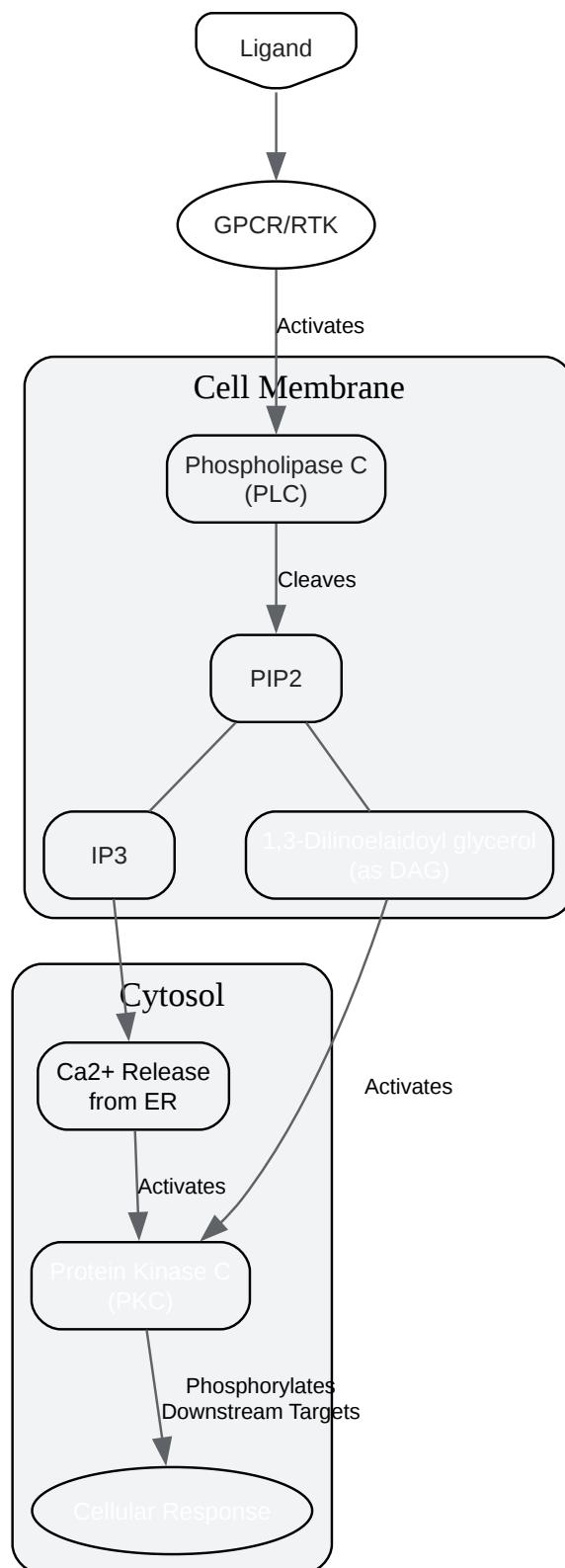
- Sample Preparation:
 - Dilute a small aliquot of the vesicle suspension with the hydration buffer to an appropriate concentration for DLS analysis.
- Size Measurement:
 - Transfer the diluted sample to a DLS cuvette.
 - Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
 - Perform the DLS measurement to obtain the mean vesicle diameter and the polydispersity index (PDI).
- Zeta Potential Measurement:
 - Transfer the diluted sample to a zeta potential cuvette.
 - Place the cuvette in the instrument.
 - Apply an electric field and measure the electrophoretic mobility of the vesicles to determine the zeta potential.


Illustrative Quantitative Data:

The following table presents hypothetical data for LUVs composed of **1,3-dilinoelaidoyl glycerol** and phosphatidylcholine (PC) at different molar ratios.

Lipid Composition (molar ratio)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
100% PC	110 ± 5	0.12 ± 0.02	-5.2 ± 0.8
90% PC / 10% 1,3- Dilinoelaidoyl glycerol	115 ± 6	0.15 ± 0.03	-4.8 ± 0.7
80% PC / 20% 1,3- Dilinoelaidoyl glycerol	122 ± 7	0.18 ± 0.03	-4.5 ± 0.6

Visualizations


Experimental Workflow for Vesicle Preparation and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for preparing and characterizing unilamellar vesicles.

Potential Role in Cellular Signaling

As a diacylglycerol, **1,3-dilinoelaidoyl glycerol** could potentially influence cellular signaling pathways, such as the Protein Kinase C (PKC) pathway, if it can be metabolized or directly interact with cellular components.

[Click to download full resolution via product page](#)

Caption: Generalized diacylglycerol (DAG) signaling pathway.

Conclusion

While **1,3-dilinoelaidoyl glycerol** is not as extensively studied as other lipids for bilayer formation, its diacylglycerol structure presents opportunities for creating novel lipid assemblies with unique properties. The protocols and illustrative data provided here serve as a starting point for researchers to explore the potential of this lipid in their work. Further characterization and optimization will be necessary to fully understand its behavior in synthetic lipid bilayers and its suitability for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dilinoelaidoyl Glycerol - CAS:372490-73-8 - KKL Med Inc. [m.kklmed.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,3-Dilinoelaidoyl Glycerol|372490-73-8|安捷凯 [anjiechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,3-Dilinoelaidoyl Glycerol in Synthetic Lipid Bilayers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601234#1-3-dilinoelaidoyl-glycerol-in-creating-synthetic-lipid-bilayers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com